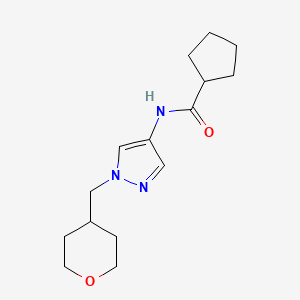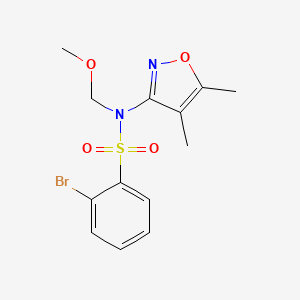![molecular formula C18H17N3O B2457487 N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutancarboxamid CAS No. 1788561-69-2](/img/structure/B2457487.png)
N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety fused with a phenyl ring and a cyclobutanecarboxamide group
Wissenschaftliche Forschungsanwendungen
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of molecular interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They inhibit the formation of yeast to mold as well as ergosterol formation .
Mode of Action
It’s known that similar compounds inhibit the formation of yeast to mold and ergosterol formation . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .
Biochemical Pathways
It’s known that similar compounds inhibit the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
It’s known that similar compounds could be moderately toxic to humans . In-vitro toxicity studies can help understand the real-time toxic level .
Result of Action
Similar compounds have shown potent activity only against candida spp, including several multidrug-resistant Candida spp . They exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of multidrug-resistant strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. For instance, the reaction between α-bromoketones and 2-aminopyridines can yield imidazo[1,2-a]pyridines under specific conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide), reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and phenyl-substituted cyclobutanecarboxamides. Examples include:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the imidazo[1,2-a]pyridine and cyclobutanecarboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(13-6-5-7-13)20-15-9-2-1-8-14(15)16-12-21-11-4-3-10-17(21)19-16/h1-4,8-13H,5-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUNXQASOPWKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)
![2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2457407.png)

![ethyl 7-methyl-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2457412.png)


![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)

![5-chloro-N-(3,5-dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2457420.png)

![5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B2457423.png)
![Ethyl 4-oxo-3-phenyl-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457424.png)

